molecular formula C8H5BrF2O2 B8124382 Phenyl 2-bromo-2,2-difluoroacetate

Phenyl 2-bromo-2,2-difluoroacetate

Cat. No.: B8124382
M. Wt: 251.02 g/mol
InChI Key: QVOQFICDONASAB-UHFFFAOYSA-N
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Description

Phenyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C8H5BrF2O2. It is a phenyl ester derivative of 2-bromo-2,2-difluoroacetic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-bromo-2,2-difluoroacetate can be synthesized through several methods. One common method involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with phenol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl 2,2-difluoroacetates.

    Hydrolysis: 2-bromo-2,2-difluoroacetic acid and phenol.

    Reduction: Phenyl 2,2-difluoroethanol.

Scientific Research Applications

Phenyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-bromo-2,2-difluoroacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The difluoromethyl group imparts unique electronic properties, making the compound useful in various synthetic applications .

Comparison with Similar Compounds

Phenyl 2-bromo-2,2-difluoroacetate can be compared with other similar compounds such as:

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but with an ethyl ester group instead of a phenyl group.

    Methyl 2-bromo-2,2-difluoroacetate: Contains a methyl ester group.

    2-bromo-2,2-difluoroacetic acid: The parent acid form without the ester group

These compounds share similar reactivity patterns but differ in their physical properties and specific applications. This compound is unique due to the presence of the phenyl group, which can influence its reactivity and solubility in organic solvents .

Properties

IUPAC Name

phenyl 2-bromo-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOQFICDONASAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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